5-Amino-3-bromo-2-methylbenzoic acid
Overview
Description
5-Amino-3-bromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a bromine atom at the 3-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by nitration and reduction steps. Here is a general synthetic route:
Bromination: 2-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the 3-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include iron powder and hydrochloric acid.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
5-Amino-3-bromo-2-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme interactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-2-methylbenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism involves interaction with biological targets, such as enzymes or receptors, to exert therapeutic effects. The specific pathways and molecular targets vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromo-5-methylbenzoic acid
- 2-Amino-3-bromo-5-chlorobenzoic acid
- 2-Amino-3-bromo-5-fluorobenzoic acid
Uniqueness
5-Amino-3-bromo-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of the amino group at the 5-position and the bromine atom at the 3-position allows for selective reactions that are not possible with other isomers. This makes it a valuable compound in targeted organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
5-amino-3-bromo-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSYOGCDCXSKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374264-40-0 | |
Record name | 5-amino-3-bromo-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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